2-Amino-5-methyl-4-(trifluoromethyl)benzoic acid
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Overview
Description
2-Amino-5-methyl-4-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C9H8F3NO2 It is a derivative of benzoic acid, characterized by the presence of an amino group, a methyl group, and a trifluoromethyl group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-methyl-4-(trifluoromethyl)benzoic acid typically involves the introduction of the trifluoromethyl group onto a benzoic acid derivative. One common method is the electrophilic aromatic substitution reaction, where a trifluoromethyl group is introduced using a reagent such as trifluoromethyl iodide in the presence of a catalyst like copper(I) iodide. The amino group can be introduced through nitration followed by reduction, and the methyl group can be added via Friedel-Crafts alkylation.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The process typically includes nitration, reduction, alkylation, and trifluoromethylation steps, each optimized for high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the desired product is obtained efficiently.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-methyl-4-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Substituted benzoic acid derivatives with various functional groups replacing the trifluoromethyl group.
Scientific Research Applications
2-Amino-5-methyl-4-(trifluoromethyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-5-methyl-4-(trifluoromethyl)benzoic acid involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The amino group can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and specificity. The methyl group can affect the compound’s overall steric profile, impacting its interaction with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(trifluoromethyl)benzoic acid
- 2-Amino-5-(trifluoromethyl)benzoic acid
- 2-Methyl-5-(trifluoromethyl)benzoic acid
Uniqueness
2-Amino-5-methyl-4-(trifluoromethyl)benzoic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical and physical properties. The presence of both an amino group and a trifluoromethyl group on the benzene ring can significantly influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-amino-5-methyl-4-(trifluoromethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-4-2-5(8(14)15)7(13)3-6(4)9(10,11)12/h2-3H,13H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVCKLJDZZBBNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(F)(F)F)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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